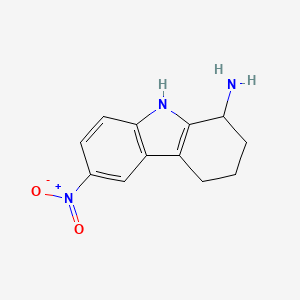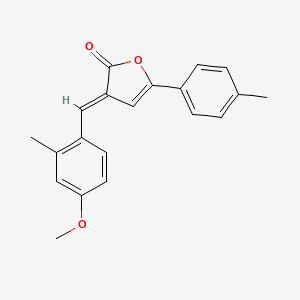
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as BM212, is a natural compound that has been isolated from the plant species Commiphora erythraea. This compound has attracted significant attention from the scientific community due to its potential therapeutic properties.
Wirkmechanismus
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. This inhibition leads to a decrease in inflammation and pain. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a variety of effects on cells and tissues. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and protect cells from oxidative stress. In vivo studies have shown that 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can reduce inflammation and pain in animal models of arthritis and inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. One limitation of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is that its synthesis can be challenging and time-consuming, which may limit its availability for use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One area of interest is the compound's potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone's anti-cancer properties make it a promising candidate for further research in cancer treatment. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 4-methoxy-2-methylbenzaldehyde and 4-methylacetophenone, followed by cyclization using a Lewis acid catalyst. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These activities have been attributed to the compound's ability to modulate various signaling pathways in cells, leading to changes in gene expression and cellular behavior.
Eigenschaften
IUPAC Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-4-6-15(7-5-13)19-12-17(20(21)23-19)11-16-8-9-18(22-3)10-14(16)2/h4-12H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEAKROOBVJQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=C(C=C3)OC)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


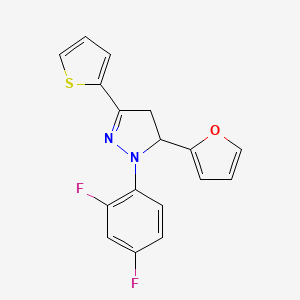
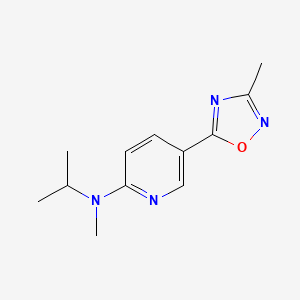
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
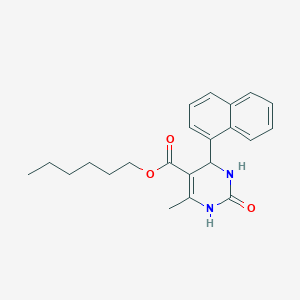
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
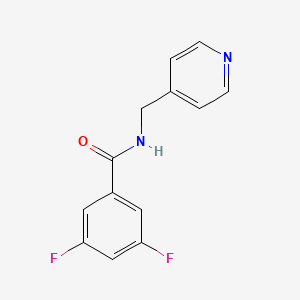
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
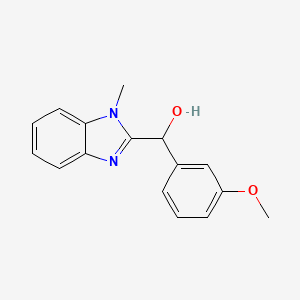

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
